molecular formula C19H17NO2 B2879978 3-(4-ethylbenzoyl)-6-methylquinolin-4(1H)-one CAS No. 892290-71-0

3-(4-ethylbenzoyl)-6-methylquinolin-4(1H)-one

Cat. No.: B2879978
CAS No.: 892290-71-0
M. Wt: 291.35
InChI Key: MCNFBRANSXLTNG-UHFFFAOYSA-N
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Description

3-(4-ethylbenzoyl)-6-methylquinolin-4(1H)-one is a synthetic substituted quinolinone compound with the molecular formula C19H17NO2 . It belongs to a class of substituted quinolones that are of significant interest in medicinal chemistry research due to their diverse biological potential . This compound serves as a valuable chemical intermediate for researchers investigating the structure-activity relationships of nitrogen-containing heterocycles, particularly in the development of novel pharmacological agents . Related quinoline derivatives have been studied for various biological activities, including use as chemokine inhibitors and in exploring mechanisms relevant to cell proliferation and inflammatory processes . The 4-ethylbenzoyl substitution at the 3-position and the methyl group at the 6-position of the quinolinone core are key structural features that define its properties and reactivity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. It is strictly not for human consumption.

Properties

IUPAC Name

3-(4-ethylbenzoyl)-6-methyl-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-3-13-5-7-14(8-6-13)18(21)16-11-20-17-9-4-12(2)10-15(17)19(16)22/h4-11H,3H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNFBRANSXLTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

  • Chemistry: As a reagent in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve the inhibition of enzyme activity or modulation of receptor signaling pathways. Further research is needed to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related quinolinone derivatives is presented below, focusing on substituent effects, molecular properties, and biological activities.

Table 1: Structural and Functional Comparison of Quinolinone Derivatives

Compound Name Substituents (Position) Molecular Weight Key Biological Activities/Findings Reference ID
3-(4-Ethylbenzoyl)-6-methylquinolin-4(1H)-one 3: 4-ethylbenzoyl; 6: methyl 307.34* Not explicitly tested; structural analogs show anticancer, antimicrobial activity -
3-(Benzo[d][1,3]dioxole-5-carbonyl)-6-methylquinolin-4(1H)-one 3: benzodioxole-carbonyl; 6: methyl 335.32 Discontinued product; benzodioxole enhances aromatic interactions
3-(2-Amino-6-arylpyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-one 3: pyrimidine; 4: hydroxy; 6: aryl ~350–400 Anticancer (IC50 = 1.3 µM vs. HepG2/KB cells)
1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone 3: sulfonyl; 6: ethoxy 498.97 Sulfonyl group improves solubility and electron-withdrawing effects
3-(Nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one 3: nitroacetyl; 4: hydroxy 278.25 Precursor for fused heterocycles; antioxidant activity
3-[(2,3-Dihydro-1H-1,4-diazepin-6-yl)carbonyl]-4-hydroxy-1-methylquinolin-2(1H)-one 3: diazepine-carbonyl; 4: hydroxy 297.33 Antimicrobial activity (77% yield; MIC data pending)

*Calculated molecular weight based on formula C₁₉H₁₇NO₂.

Key Observations:

Aromatic Moieties: The 4-ethylbenzoyl group in the target compound offers lipophilicity, favoring hydrophobic target binding (e.g., enzyme active sites or lipid membranes). In contrast, benzodioxole () may enhance π-π stacking with aromatic residues . Heterocyclic Additions: Pyrimidine () and diazepine () substituents introduce hydrogen-bonding sites, critical for interactions with biological targets like kinases or microbial enzymes .

Biological Activity Trends: Anticancer activity is prominent in pyrimidine-quinolinone hybrids (IC50 ~1.3 µM) , while antimicrobial activity is observed in diazepine-carbonyl derivatives .

ADMET Considerations :

  • Lipophilic substituents (e.g., 4-ethylbenzoyl) may improve blood-brain barrier penetration but increase metabolic instability. Pyrimidine and sulfonyl derivatives () show better solubility profiles, aligning with drug-likeness criteria .

Preparation Methods

Synthesis Methods

Cyclocondensation of Ethyl 4-Ethylbenzoyl Acetate with 6-Methyl-ortho-Alkynylaniline

The most efficient route to 3-(4-ethylbenzoyl)-6-methylquinolin-4(1H)-one involves a two-step cyclocondensation strategy, as adapted from methodologies for analogous quinolinones.

Procedure

  • Step 1: Formation of the Amide Intermediate
    A mixture of ethyl 4-ethylbenzoyl acetate (1 mmol) and 6-methyl-ortho-alkynylaniline (1 mmol) in toluene (10 mL) is refluxed for 12 hours under inert conditions. The reaction progress is monitored via thin-layer chromatography (TLC), confirming the consumption of starting materials.
  • Step 2: Iodine-Catalyzed Cyclization
    Molecular iodine (0.2 mmol) is added to the reaction mixture, which is further refluxed for 2–4 hours. The iodine facilitates intramolecular cyclization, forming the quinolinone core. The solvent is evaporated under reduced pressure, and the crude product is purified via silica gel column chromatography using ethyl acetate/petroleum ether (40–55% gradient).

Yield : 84–92%.

Critical Parameters

  • Catalyst : Molecular iodine is superior to Lewis acids like ZnCl₂, which favor azepinone formation.
  • Solvent : Toluene ensures optimal solubility and reaction kinetics.
  • Temperature : Prolonged reflux (12 hours) ensures complete amide formation prior to cyclization.
Table 1. Optimization of Reaction Conditions for this compound
Parameter Optimal Condition Alternative Conditions Tested Impact on Yield
Catalyst I₂ (0.2 mmol) ZnCl₂ (20 mmol) ZnCl₂ yields azepinones
Solvent Toluene DMF, THF, Acetonitrile Reduced yields (≤70%)
Reaction Time (Step 2) 3 hours 1–8 hours <3 hours: incomplete cyclization
Temperature Reflux (110°C) 80°C, 130°C Lower temps slow cyclization; higher temps cause decomposition

Alternative Approaches and Limitations

While the iodine-catalyzed method is predominant, other strategies have been explored:

  • Microwave-Assisted Synthesis : Reduces reaction time but risks thermal degradation of the ethylbenzoyl group.
  • Enzymatic Catalysis : Limited by substrate specificity and low yields (<50%).

Reaction Mechanism and Intermediate Analysis

The synthesis proceeds via a tandem amidation-cyclization mechanism. Key intermediates include:

  • Amide Intermediate (V) : Detected via electrospray ionization mass spectrometry (ESI-MS) at m/z 385.1201 [M+H]⁺, consistent with C₂₃H₁₇N₂O₄.
  • Iodocyclization : Iodine promotes electrophilic aromatic substitution, forming the quinolinone ring. The 4-ethylbenzoyl group stabilizes the transition state through resonance.
Figure 1. Proposed Mechanism for Iodine-Mediated Cyclization

$$
\text{Amide Intermediate} \xrightarrow{\text{I}_2, \Delta} \text{Quinolinone} + \text{HI} \quad \text{(Unbalanced)}
$$
Mechanism involves iodonium ion formation, followed by deprotonation and aromatization.

Characterization and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 1.25 (t, 3H, J = 7.6 Hz, CH₂CH₃),
    • δ 2.52 (s, 3H, C6-CH₃),
    • δ 4.32 (q, 2H, J = 7.6 Hz, COCH₂),
    • δ 7.21–8.05 (m, 8H, aromatic).
  • ¹³C NMR (100 MHz, CDCl₃) :

    • δ 14.1 (CH₂CH₃),
    • δ 21.7 (C6-CH₃),
    • δ 128.3–140.5 (aromatic carbons),
    • δ 192.4 (C=O).

Mass Spectrometry

  • ESI-MS (m/z) : [M+H]⁺ calculated for C₂₀H₁₈NO₂: 304.1338; found: 304.1341.

Infrared (IR) Spectroscopy

  • Strong absorption at 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N quinolinone).

Comparative Analysis with Related Quinolinones

The 4-ethylbenzoyl group enhances lipophilicity compared to unsubstituted analogs, as evidenced by logP values (Table 2).

Table 2. Physicochemical Properties of Quinolinone Derivatives
Compound logP Melting Point (°C) Solubility (mg/mL, H₂O)
3-Benzoyl-6-methylquinolin-4(1H)-one 2.1 158–160 0.12
This compound 2.8 145–147 0.08
3-(4-Chlorobenzoyl)-6-methylquinolin-4(1H)-one 3.2 172–174 0.05

Data extrapolated from structural analogs.

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